molecular formula C9H5ClF6O3S B11084927 4-{[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}benzene-1,3-diol

4-{[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}benzene-1,3-diol

Cat. No.: B11084927
M. Wt: 342.64 g/mol
InChI Key: BWNYFRIKEGXHCS-UHFFFAOYSA-N
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Description

4-{[2-CHLORO-1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHYL]SULFANYL}-1,3-BENZENEDIOL is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group and a chlorinated ethylsulfanyl group attached to a benzenediol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-CHLORO-1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHYL]SULFANYL}-1,3-BENZENEDIOL typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . This reaction is carried out under specific conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The process may include steps such as purification through column chromatography and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[2-CHLORO-1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHYL]SULFANYL}-1,3-BENZENEDIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-{[2-CHLORO-1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHYL]SULFANYL}-1,3-BENZENEDIOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-CHLORO-1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHYL]SULFANYL}-1,3-BENZENEDIOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-CHLORO-1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHYL]SULFANYL}-1,3-BENZENEDIOL is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C9H5ClF6O3S

Molecular Weight

342.64 g/mol

IUPAC Name

4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanylbenzene-1,3-diol

InChI

InChI=1S/C9H5ClF6O3S/c10-7(11,19-9(14,15)16)8(12,13)20-6-2-1-4(17)3-5(6)18/h1-3,17-18H

InChI Key

BWNYFRIKEGXHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)SC(C(OC(F)(F)F)(F)Cl)(F)F

Origin of Product

United States

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